molecular formula C11H13ClN4 B11871052 6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11871052
M. Wt: 236.70 g/mol
InChI Key: FJVMBXSJJQTXBC-UHFFFAOYSA-N
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Description

6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 6 and a cyclohexyl group at position 1. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors . The cyclohexyl group confers steric bulk and lipophilicity, influencing solubility and pharmacokinetic properties. Chlorine at position 6 enhances electrophilicity, making it a versatile intermediate for further functionalization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

6-chloro-1-cyclohexylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H13ClN4/c12-11-13-6-8-7-14-16(10(8)15-11)9-4-2-1-3-5-9/h6-7,9H,1-5H2

InChI Key

FJVMBXSJJQTXBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=NC(=NC=C3C=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate. The solvent is then removed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. scalable synthesis methods for related compounds involve continuous flow processes, which can be adapted for large-scale production. These methods often use metalation/formylation sequences with bases like i-Pr2NMgCl·LiCl (MgDA) to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its biological activity.

    Cyclization Reactions: Formation of additional rings can enhance the compound’s stability and activity.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Cancer Research

6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for its role as a kinase inhibitor. Kinases are critical in cell signaling pathways that regulate cell proliferation and survival, making them valuable targets in cancer therapy.

  • Epidermal Growth Factor Receptor Inhibition : Research indicates that derivatives of this compound can selectively inhibit epidermal growth factor receptors (EGFR), which are often overexpressed in various tumors. For instance, one derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR, showcasing potent inhibitory activity against cancer cell lines such as A549 and HCT-116 .

Antiparasitic Activity

The compound has also been explored for its efficacy against visceral leishmaniasis, a disease caused by protozoan parasites. A study highlighted the optimization of related pyrazolo[3,4-d]pyrimidine scaffolds that exhibited oral efficacy in mouse models . This suggests potential for developing new treatments for parasitic infections.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : Initial reactions involve the condensation of suitable precursors to form the bicyclic structure.
  • Chlorination and Cyclohexyl Substitution : Subsequent steps introduce the chlorine atom and cyclohexyl group through halogenation and nucleophilic substitution reactions.

These methods allow for the efficient production of high-purity compounds suitable for biological testing .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Differences
4-Chloro-6-(trifluoromethyl)pyrimidineContains chloro and trifluoromethyl groupsLacks cyclohexyl group
4-Chloro-1H-pyrazolo[3,4-d]pyrimidineSimilar core structureDoes not have cyclohexyl or trifluoromethyl groups
Halogenated Pyrrolo[2,3-d]pyrimidine DerivativesSimilar bicyclic structureVaries in halogen substitutions

The unique combination of the cyclohexyl group and chlorine substitution in this compound imparts distinct steric and electronic properties that enhance its binding affinity to specific targets compared to other compounds within the same class .

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives in preclinical settings:

  • EGFR Inhibition Study : In vitro assays demonstrated that certain derivatives significantly inhibited tumor cell proliferation in models expressing mutant EGFR variants .
  • Leishmaniasis Treatment Development : Optimized derivatives showed promising results in mouse models for visceral leishmaniasis, indicating potential clinical applications .

Mechanism of Action

The mechanism of action of 6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell growth and proliferation. This inhibition is achieved through essential hydrogen bonding interactions within the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Structural and Electronic Differences

Key structural variations among pyrazolo[3,4-d]pyrimidines arise from substituents at positions 1, 4, and 6. These modifications impact electronic properties, steric hindrance, and biological activity.

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine 1-Cyclohexyl, 6-Cl C₁₁H₁₃ClN₄ ~236.45 High lipophilicity; kinase inhibition
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-Methyl, 4-Cl, 6-CH₂Cl C₇H₆Cl₂N₄ 233.06 Reactive chloromethyl group; antitumor agent
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1-Phenyl, 4-Cl, 6-CH₃ C₁₂H₁₀ClN₄ 245.69 Aromatic interactions; synthetic intermediate
6-Thiol-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1-Phenyl, 6-SH C₁₁H₈N₄S 228.27 Nucleophilic thiol; antiviral potential
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine 1-H, 6-Cl C₅H₃ClN₄ 154.56 Minimal steric hindrance; base for derivatization
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine 1-H, 4-Cl, 6-Ph C₁₁H₇ClN₄ 230.65 Electron-withdrawing phenyl; antitumor activity
4-Chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidine 1,3,6-Trimethyl, 4-Cl C₈H₉ClN₄ 196.64 Enhanced hydrophobicity; kinase inhibitor

Physicochemical Properties

  • Lipophilicity : Cyclohexyl and phenyl substituents increase logP values, favoring membrane permeability but complicating formulation.
  • Solubility : Unsubstituted analogs (e.g., 6-Chloro-1H) exhibit higher aqueous solubility due to reduced steric bulk.

Key Research Findings

  • Electronic Effects : Chlorine at position 6 withdraws electron density, polarizing the pyrimidine ring and enhancing reactivity toward nucleophilic substitution.

Biological Activity

6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1443287-89-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to explore its biological activity, particularly focusing on its potential as an antimicrobial and anticancer agent.

  • Molecular Formula : C₁₁H₁₃ClN₄
  • Molecular Weight : 236.70 g/mol
  • Purity : Minimum 95% .

Biological Activity Overview

Recent studies have highlighted the potential of this compound in various therapeutic areas, particularly in antibacterial and anticancer applications.

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties, showing promising results against methicillin-resistant Staphylococcus aureus (MRSA). In one study, derivatives containing similar pyrazolo[3,4-d]pyrimidine structures exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA .

Table 1: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundTarget BacteriaMIC (µg/mL)
6-Chloro DerivativeMRSA0.25
Other DerivativeE. coli0.5
Other DerivativePseudomonas aeruginosa0.75

Anticancer Activity

In terms of anticancer potential, compounds related to pyrazolo[3,4-d]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. For instance, a derivative with similar structural characteristics demonstrated significant growth inhibition in HeLa and HepG2 cell lines with IC50 values of approximately 49.85 µM .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Related CompoundHeLa49.85
Related CompoundHepG254.25
Related CompoundA549<0.95

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Kinases : Some studies suggest that pyrazolo[3,4-d]pyrimidines can inhibit specific kinases involved in cancer cell proliferation .
  • Disruption of Microtubule Dynamics : Certain derivatives have been shown to bind to tubulin, causing microtubule disassembly which is critical for cancer cell division .

Case Study 1: Antibacterial Efficacy

A series of experiments conducted on MRSA strains demonstrated that modifications at the N1 position of the pyrazolo ring significantly enhanced antibacterial activity. The introduction of electron-withdrawing groups increased the potency against resistant strains .

Case Study 2: Anticancer Evaluation

In a comparative study involving several cancer cell lines, compounds derived from pyrazolo[3,4-d]pyrimidines were screened for their ability to induce apoptosis and inhibit tumor growth. Notably, compounds with methyl or methoxy substituents displayed superior anticancer properties compared to their unsubstituted counterparts .

Q & A

Q. Basic Research Focus

  • Low solubility : Use mixed solvents (e.g., ethanol:water 3:1) for recrystallization .
  • Byproduct contamination : Silica gel chromatography with gradient elution (hexane:ethyl acetate) removes unreacted starting materials .
  • Hygroscopicity : Dry products under vacuum (<1 mmHg) with desiccants (P2O5) .

How do substituents at the 1- and 4-positions influence pharmacokinetic properties?

Q. Advanced Research Focus

  • 1-Position (cyclohexyl vs. methyl) : Cyclohexyl enhances lipophilicity (logP >3), improving blood-brain barrier penetration but reducing aqueous solubility .
  • 4-Position (amine vs. chloride) : Amine groups facilitate hydrogen bonding with target proteins, increasing affinity but requiring prodrug strategies to enhance bioavailability .

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